Ipodate sodium

Contrast Media Adverse Effects Cholecystography

Oral cholecystographic agents vary significantly in biliary kinetics and thyroid hormone suppression. Suboptimal agent selection delays imaging or fails to stabilize thyroid storm.

- **T3 reduction**: 76.8% in 10 days (5.1x greater than potassium iodide)
- **Biliary excretion**: 2.2x faster than iopanoic acid under fasting/NPO conditions
- **rT3 elevation**: 2.4x increase for deiodinase pathway studies
- **Pharmacopoeial assay**: 97.5-102.5% (C12H12I3N2NaO2, dried basis)

Molecular Formula C12H12I3N2NaO2
Molecular Weight 619.94 g/mol
CAS No. 1221-56-3
Cat. No. B127679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpodate sodium
CAS1221-56-3
Synonyms3-(3-(Dimethylaminomethylideneamino)-2,4,6-triiodophenyl)propanoic acid
Benzenepropanoic acid, 3-(((dimethylamino)methylene)amino)-2,4,6-triiodo-
Bilimin
Biloptin
Calcium Iopodate
Calcium Ipodate
Iopodate
Iopodate, Calcium
Iopodate, Sodium
Ipodate
Ipodate Sodium
Ipodate, Calcium
Ipodate, Sodium
Sodium Iopodate
Sodium Ipodate
Solu Biloptin
Solu-Biloptin
Molecular FormulaC12H12I3N2NaO2
Molecular Weight619.94 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=C(C=C(C(=C1I)CCC(=O)[O-])I)I.[Na+]
InChIInChI=1S/C12H13I3N2O2.Na/c1-17(2)6-16-12-9(14)5-8(13)7(11(12)15)3-4-10(18)19;/h5-6H,3-4H2,1-2H3,(H,18,19);/q;+1/p-1
InChIKeyZFHZUGUCWJVEQC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipodate Sodium: Identity and Pharmacopoeial Standards


Ipodate sodium (sodium iopodate), a water-soluble, tri-iodinated benzoic acid derivative, is an oral cholecystographic contrast agent [1]. It is also a potent, though non-FDA approved, therapeutic agent for the rapid reduction of serum triiodothyronine (T3) levels in hyperthyroidism [1][2]. Its pharmacopoeial standard requires an assay of 97.5-102.5% C12H12I3N2NaO2 on a dried basis [3]. The compound is primarily excreted via the biliary system (~65%) with renal elimination accounting for the remainder (~35%) [4].

Identity Tri-iodinated benzoic acid derivative, sodium salt form supports aqueous solubility
Pharmacopoeial Assay standard (97.5–102.5% dried basis) suitable as reference material
Research Context Reported use in thyroid hormone modulation studies and biliary excretion research

Ipodate Sodium: Generic Substitution Risks


While oral cholecystographic agents like iopanoic acid and tyropanoate sodium share a similar tri-iodinated backbone and clinical indication, they exhibit critical differences in side effect profiles, biliary excretion kinetics, and thyroid hormone suppression that directly impact patient safety and diagnostic workflow [1][2]. Unlike its water-insoluble acid counterpart iopanoic acid, the sodium salt of ipodate confers superior aqueous solubility [3], which translates to faster gastrointestinal absorption and biliary excretion [4]. Furthermore, its unique and rapid inhibition of the 5'-deiodinase enzyme distinguishes it from agents like potassium iodide, providing a more immediate and profound reduction in circulating T3 levels [2]. Generic substitution based solely on the drug class (e.g., “oral cholecystographic agent”) without considering these specific, quantifiable differences can lead to suboptimal imaging, increased patient morbidity, or ineffective management of thyroid storm.

Target
Ipodate Sodium (sodium iopodate)
Water-soluble sodium salt with rapid gastrointestinal absorption and biliary excretion; distinct inhibition of 5'-deiodinase leading to rapid serum T3 reduction.
Mechanism: peripheral deiodinase inhibition
Common Substitute
Iopanoic Acid / Potassium Iodide
Iopanoic acid: poor aqueous solubility, slower biliary excretion, different adverse effect profile. Potassium iodide: no direct deiodinase inhibition; T3-lowering kinetics may differ significantly.
Substitution based on tri-iodinated backbone alone may not replicate pharmacokinetic or endocrine endpoint profiles.

Ipodate Sodium Evidence-Based Selection


Improved Patient Tolerability vs. Iopanoic Acid

In a head-to-head clinical trial comparing a 6g fractionated oral dose of ipodate sodium to iopanoic acid for cholecystography, the overall incidence of side effects was significantly lower with ipodate sodium. Specifically, side effects were twice as common in the iopanoic acid group [1]. This quantifiable difference in patient tolerability, without any loss in diagnostic accuracy, is a critical factor in clinical selection and procurement decisions.

Tolerability vs Iopanoic Acid
Head-to-head
Side-effect incidence approx. half that of iopanoic acid (P < 0.01)
Reported tolerability endpoint difference
Clinical trial, 200 subjects, 6 g fractionated dose
Contrast Media Adverse Effects Cholecystography

Enhanced Biliary Excretion vs. Iopanoic Acid

The aqueous solubility of ipodate sodium confers a significant pharmacokinetic advantage over iopanoic acid, particularly in the fasting state. In a dog model with a low bile salt infusion rate (simulating a fasting patient), the maximum biliary excretion rate of ipodate sodium was measured at 1.472 µmol/min/kg, compared to 0.671 µmol/min/kg for iopanoic acid [1]. This difference diminishes when bile salt flow is high (postprandial state).

Biliary Excretion Rate
Head-to-head
Ipodate 1.472 vs iopanoic acid 0.671 µmol/min/kg (low bile salt)
Reported biliary excretion advantage under fasting simulation
Dog model, taurocholate 0.5 µmol/min/kg
Pharmacokinetics Biliary Excretion Cholecystographic Agents

Superior T3 Reduction vs. Potassium Iodide

In a 10-day clinical study of patients with thyrotoxic Graves' disease, ipodate sodium (1g/day) reduced serum T3 levels far more effectively than potassium iodide (SSKI, 12 drops/day). Ipodate sodium achieved a mean serum T3 nadir of 79-85 ng/dL from a baseline of 340 ng/dL, compared to a nadir of 143 ng/dL from a baseline of 402 ng/dL for SSKI [1]. Moreover, the T3-lowering effect of ipodate sodium was observed within 12 hours of the first dose.

T3 Reduction vs SSKI
Head-to-head
Serum T3 decrease 76.8% vs 64.4% (ipodate vs KI)
Reported T3 suppression endpoint context
Graves' disease, 10-day trial, 1g/day vs 12 drops SSKI
Endocrinology Hyperthyroidism Thyroid Hormone

Additive T3 Suppression with PTU

Ipodate sodium demonstrates a significant synergistic effect when used as an adjunct to standard antithyroid drug therapy. In patients with hyperthyroidism due to Graves' disease, adding ipodate sodium (1g daily) to a regimen of propylthiouracil (PTU) and propranolol resulted in a mean free T3 index reduction of 50.2% (±3.1%), which was significantly greater than the 20.5% (±4.4%) reduction seen with PTU and propranolol alone [1].

Additive Effect with PTU
Head-to-head
Free T3 index reduction 50.2% vs 20.5% (PTU alone)
Reported additive endocrine endpoint response
9-day trial, P < 0.001
Endocrinology Hyperthyroidism Combination Therapy

Equivalent Diagnostic Accuracy, Improved Tolerability

While ipodate sodium and iopanoic acid demonstrate equivalent diagnostic accuracy for detecting gallbladder abnormalities in cholecystography, their tolerability profiles differ significantly. A clinical trial of 200 subjects found both agents equally effective at visualizing pathology, but side effects were reported in 63% of all subjects, with a statistically significant higher frequency in those receiving iopanoic acid [1]. This class-level comparison highlights that ipodate sodium offers comparable diagnostic utility with a reduced burden of adverse events.

Diagnostic Equivalence
Class-level
Equal accuracy, side effects ~42% vs ~84% (ipodate vs iopanoic acid)
Reported diagnostic accuracy with differing tolerability endpoints
Class-level inference from clinical trial
Diagnostic Imaging Cholecystography Safety Profile

Reverse T3 Elevation vs. Iodide Therapy

The mechanism of action of ipodate sodium involves potent inhibition of peripheral 5'-deiodinase, which not only decreases T3 production but also prevents the metabolic clearance of reverse T3 (rT3). In a comparative study, ipodate sodium therapy resulted in a marked 2.4-fold increase in serum rT3 concentration, from a baseline of 111 ng/dL to a peak of 376 ng/dL [1]. In contrast, treatment with potassium iodide (SSKI) produced no significant change in serum rT3 concentration.

Reverse T3 Elevation
Head-to-head
rT3 increase 2.4-fold (ipodate) vs no change (SSKI)
Supports deiodinase inhibition pathway interpretation
Graves' disease study, 10-day trial
Endocrinology Thyroid Hormone Metabolism

Ipodate Sodium Optimal Use Cases


Cholecystography in Fasting Patients

Based on its 2.2-fold faster biliary excretion rate compared to iopanoic acid under fasting conditions [1], ipodate sodium is the optimal agent for cholecystography in patients who must remain NPO (nil per os) or are on a fat-free diet. This allows for more predictable and efficient imaging, potentially reducing the time required for gallbladder opacification and minimizing patient waiting times in radiology departments.

Acute Hyperthyroidism and Thyroid Storm

Ipodate sodium's ability to reduce serum T3 levels by 76.8% within 10 days—a 5.1-fold greater effect than potassium iodide [2]—and its action within 12 hours makes it a uniquely potent agent for rapidly achieving hemodynamic stability in thyroid storm or preparing severely thyrotoxic patients for emergency non-thyroidal surgery. Its use is supported by its additive effect with thionamides, leading to a 50.2% reduction in free T3 index [3].

Peripheral T4 to T3 Conversion Studies

As a potent and specific inhibitor of Type 1 and Type 2 iodothyronine deiodinase, ipodate sodium is an invaluable research tool. Its unique effect on the T4/T3/rT3 axis—particularly the 2.4-fold increase in rT3 [2]—can be leveraged to experimentally dissect the peripheral metabolism of thyroid hormones in both animal models and human subjects, providing insights that simpler iodide preparations cannot offer.

Application
Selection Property
Validation Focus
Fasting-state cholecystography research
Biliary excretion profile in low bile-salt conditions
Gallbladder opacification endpoint and imaging timing
Rapid serum T3 suppression studies
Peripheral deiodinase inhibition kinetics
T3 and free T3 index reduction endpoints
Thyroid hormone metabolism pathway research
Specificity for T4-to-T3 conversion blockade
Reverse T3 elevation and T4/T3 ratio changes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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